molecular formula C14H17N5OS B2376641 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide CAS No. 1448071-75-7

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide

Cat. No.: B2376641
CAS No.: 1448071-75-7
M. Wt: 303.38
InChI Key: FUZISCVBQQBIIU-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring fused to a pyrimidine ring, with a cyclopentylthioacetamide moiety attached. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Construction of the pyrimidine ring: The pyrimidine ring is then formed by reacting the pyrazole derivative with appropriate reagents under controlled conditions.

    Attachment of the cyclopentylthioacetamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclohexylthio)acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a cyclopentylthio group.

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(9-21-11-4-1-2-5-11)18-12-8-13(16-10-15-12)19-7-3-6-17-19/h3,6-8,10-11H,1-2,4-5,9H2,(H,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZISCVBQQBIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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